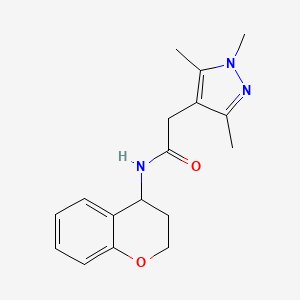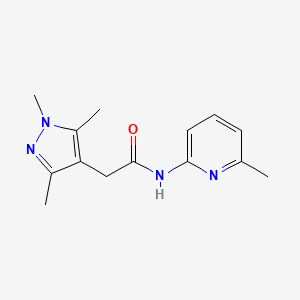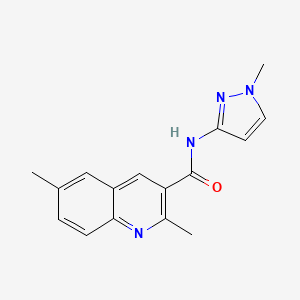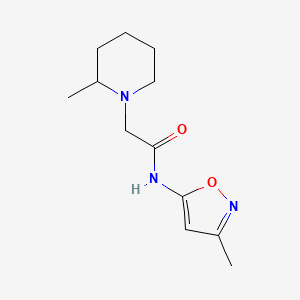![molecular formula C14H16N6OS B7457507 2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole, commonly known as DOTSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DOTSO is a heterocyclic compound that contains a tetrazole ring and an oxadiazole ring, making it a unique and versatile molecule. In
科学的研究の応用
DOTSO has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that DOTSO exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DOTSO has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as a cancer therapy.
作用機序
The mechanism of action of DOTSO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, DOTSO has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance and is often overexpressed in cancer cells. By inhibiting thioredoxin reductase, DOTSO may disrupt the redox balance of cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anticancer activity, DOTSO has also been shown to exhibit other biochemical and physiological effects. For example, DOTSO has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that DOTSO may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, DOTSO has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using DOTSO in lab experiments is its versatility and potential for multiple applications. DOTSO can be easily synthesized with high yield and purity, making it suitable for various research applications. Additionally, DOTSO has been shown to exhibit potent activity against cancer cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of using DOTSO in lab experiments is its potential toxicity. Studies have shown that DOTSO can be toxic to both cancer and normal cells at high concentrations, highlighting the need for further research to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on DOTSO. One area of focus could be the development of DOTSO-based anticancer therapies, either alone or in combination with other agents. Additionally, further studies could explore the potential applications of DOTSO in the treatment of neurological disorders and as an antimicrobial agent. Finally, research could focus on optimizing the synthesis method for DOTSO to improve yield and purity, as well as exploring the potential for modifications to the molecule to enhance its activity and selectivity.
合成法
DOTSO can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with sodium azide to form the tetrazole ring, and finally, the oxadiazole ring is formed by reacting the tetrazole intermediate with thionyl chloride. This synthesis method has been optimized to produce DOTSO with high yield and purity, making it suitable for various research applications.
特性
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-4-12-15-16-13(21-12)8-22-14-17-18-19-20(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBCTPMSDJOFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CSC2=NN=NN2C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)

